molecular formula C14H20O2 B14836503 2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene

2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene

Cat. No.: B14836503
M. Wt: 220.31 g/mol
InChI Key: HZRUBMFIWBWNGR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a benzene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene typically involves the reaction of 4-methylphenol with tert-butyl alcohol and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-1-cyclopropoxybenzene: Lacks the methyl group on the benzene ring.

    2-Tert-butoxy-4-methylbenzene: Lacks the cyclopropoxy group.

    1-Cyclopropoxy-4-methylbenzene: Lacks the tert-butoxy group.

Uniqueness

2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene is unique due to the presence of both the tert-butoxy and cyclopropoxy groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-cyclopropyloxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H20O2/c1-10-5-8-12(15-11-6-7-11)13(9-10)16-14(2,3)4/h5,8-9,11H,6-7H2,1-4H3

InChI Key

HZRUBMFIWBWNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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